molecular formula C17H12N2O7S B13771242 1-Naphthalenesulfonic acid, 3-hydroxy-7-[(4-nitrobenzoyl)amino]- CAS No. 68516-58-5

1-Naphthalenesulfonic acid, 3-hydroxy-7-[(4-nitrobenzoyl)amino]-

Cat. No.: B13771242
CAS No.: 68516-58-5
M. Wt: 388.4 g/mol
InChI Key: KPCWDWISHSLZCA-UHFFFAOYSA-N
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Description

3-Hydroxy-7-[(4-nitrobenzoyl)amino]naphthalenesulfonic acid is a complex organic compound with the molecular formula C17H12N2O7S and a molecular weight of 388.4 g/mol . This compound is characterized by its naphthalene backbone, which is substituted with a hydroxy group, a nitrobenzoyl group, and a sulfonic acid group. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-7-[(4-nitrobenzoyl)amino]naphthalenesulfonic acid typically involves the nitration of a naphthalene derivative followed by sulfonation and subsequent coupling with a benzoyl derivative. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-[(4-nitrobenzoyl)amino]naphthalenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Hydroxy-7-[(4-nitrobenzoyl)amino]naphthalenesulfonic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-[(4-nitrobenzoyl)amino]naphthalenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitrobenzoyl groups play crucial roles in binding to these targets, while the sulfonic acid group enhances solubility and facilitates cellular uptake. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid
  • 3-Hydroxy-4-nitrobenzoic acid
  • 1-Naphthalenesulfonic acid, 3-hydroxy-7-[(4-nitrobenzoyl)amino]-

Uniqueness

3-Hydroxy-7-[(4-nitrobenzoyl)amino]naphthalenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

68516-58-5

Molecular Formula

C17H12N2O7S

Molecular Weight

388.4 g/mol

IUPAC Name

3-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-1-sulfonic acid

InChI

InChI=1S/C17H12N2O7S/c20-14-7-11-1-4-12(8-15(11)16(9-14)27(24,25)26)18-17(21)10-2-5-13(6-3-10)19(22)23/h1-9,20H,(H,18,21)(H,24,25,26)

InChI Key

KPCWDWISHSLZCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C(C=C3C=C2)O)S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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